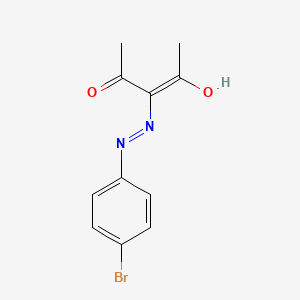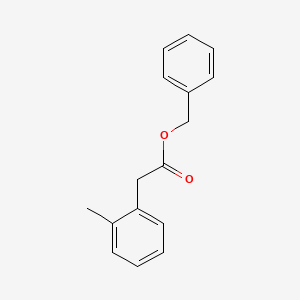
Benzyl (2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(o-Methylphenyl)acetic acid benzyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from 2-(o-Methylphenyl)acetic acid and benzyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Methylphenyl)acetic acid benzyl ester typically involves the esterification of 2-(o-Methylphenyl)acetic acid with benzyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction is as follows:
2-(o-Methylphenyl)acetic acid+Benzyl alcoholAcid catalyst2-(o-Methylphenyl)acetic acid benzyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(o-Methylphenyl)acetic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into its parent acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 2-(o-Methylphenyl)acetic acid and benzyl alcohol.
Reduction: 2-(o-Methylphenyl)ethanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
2-(o-Methylphenyl)acetic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(o-Methylphenyl)acetic acid benzyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the parent acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in drug development or as a reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester derived from benzoic acid and methanol.
Ethyl acetate: An ester derived from acetic acid and ethanol.
Benzyl acetate: An ester derived from acetic acid and benzyl alcohol.
Uniqueness
2-(o-Methylphenyl)acetic acid benzyl ester is unique due to the presence of the o-methylphenyl group, which imparts distinct chemical and physical properties compared to other esters
Propriétés
Numéro CAS |
31775-70-9 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
benzyl 2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)11-16(17)18-12-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
Clé InChI |
VTPRGJRKNWJCQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



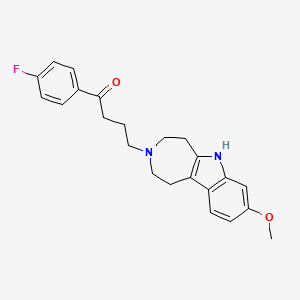
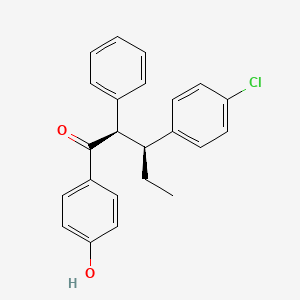

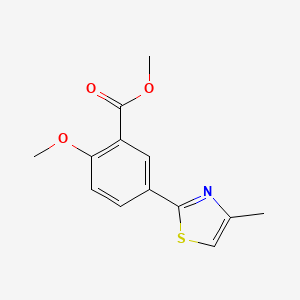
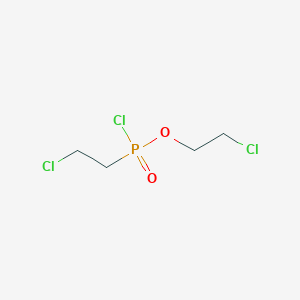


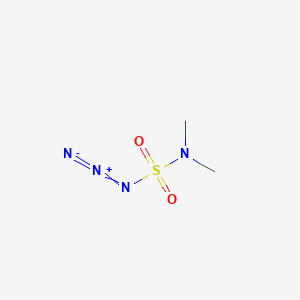
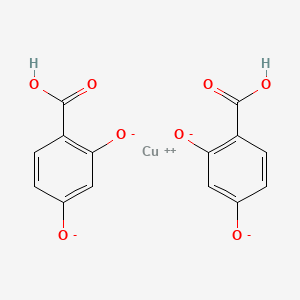
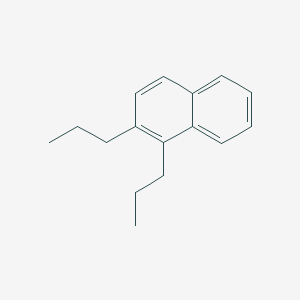

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)
